Picfeltarraenin VI (3-O-β-D-Xylopyranoside of Picfeltarraegenin I) Exhibits >14-Fold Higher Classical Complement Pathway Inhibition than Picfeltarraenin IB
In a direct comparative study, picfeltarraenin VI (picfeltarraegenin I 3-O-β-D-xylopyranoside) demonstrated an IC50 of 29 ± 2 µM against the classical complement pathway, whereas picfeltarraenin IB failed to achieve 50% inhibition even at 420 µM (IC50 > 420 µM) [1]. This >14-fold potency difference underscores the critical role of the 3-O-xylopyranoside moiety.
| Evidence Dimension | Classical complement pathway inhibition (IC50) |
|---|---|
| Target Compound Data | 29 ± 2 µM |
| Comparator Or Baseline | Picfeltarraenin IB: IC50 > 420 µM |
| Quantified Difference | >14-fold lower IC50 (higher potency) |
| Conditions | In vitro complement inhibition assay |
Why This Matters
This >14-fold potency difference directly impacts dose selection and experimental design in complement-targeted studies, making picfeltarraenin VI the clearly superior choice for complement modulation research.
- [1] Huang Y, de Bruyne T, Apers S, Ma Y, Claeys M, vanden Berghe D, Pieters L, Vlietinck A. Complement-inhibiting cucurbitacin glycosides from Picria fel-terrae. J Nat Prod. 1998 Jun 26;61(6):757-61. View Source
